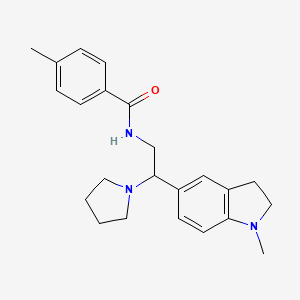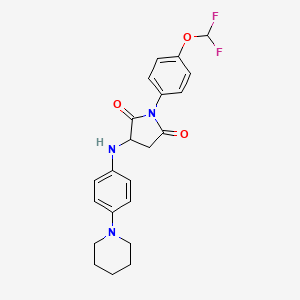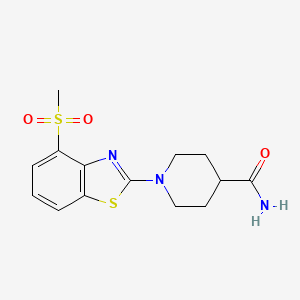
4-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H29N3O and its molecular weight is 363.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Receptor Antagonist Research
One significant application of derivatives similar to 4-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is in the development of receptor antagonists. For instance, Zhou et al. (2012) synthesized a class of compounds related to this chemical that acted as potent histamine-3 (H3) receptor antagonists, showing promise in neuropharmacology (Zhou et al., 2012).
2. Analytical Chemistry
In analytical chemistry, related compounds are used in methods like capillary electrophoresis. A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, which included a compound analogous to this compound (Ye et al., 2012).
3. Neurodegenerative Disease Research
Compounds structurally similar to this compound have been studied for their potential in treating neurodegenerative diseases. Jiang et al. (2019) designed and synthesized selective butyrylcholinesterase inhibitors that showed anti-Aβ aggregation activity, a feature potentially beneficial in Alzheimer's disease therapy (Jiang et al., 2019).
4. Antimicrobial Research
The structural relatives of this compound are also explored for antimicrobial properties. Shah et al. (2019) synthesized pyrimidone derivatives with antimicrobial activities, indicating the potential use of similar compounds in combating bacterial infections (Shah et al., 2019).
5. Anticancer Research
Raffa et al. (2019) synthesized novel benzamides bearing pyrazole or indazole nucleus and evaluated their antiproliferative activity against cancer cells. These compounds have structural similarities to this compound, indicating its potential use in anticancer research (Raffa et al., 2019).
6. Anti-Fatigue Research
In the context of physical performance, Wu et al. (2014) investigated benzamide derivatives for their anti-fatigue effects in mice, showcasing the potential application of similar compounds in enhancing physical endurance (Wu et al., 2014).
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c1-17-5-7-18(8-6-17)23(27)24-16-22(26-12-3-4-13-26)19-9-10-21-20(15-19)11-14-25(21)2/h5-10,15,22H,3-4,11-14,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYBGYMJGKCDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1'-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2510167.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2510169.png)
![(3,4-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2510173.png)
![3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea](/img/structure/B2510174.png)


![1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2510178.png)
![N-(4-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2510182.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2510183.png)
![N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B2510186.png)
![N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2510187.png)

![N-(2,3-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2510190.png)
